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(Trimethylsilyl)methanol

Cat. No.: B1207269
CAS No.: 3219-63-4
M. Wt: 104.22 g/mol
InChI Key: ZQKNBDOVPOZPLY-UHFFFAOYSA-N
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Description

Overview of Organosilicon Compounds and Their Role in Organic Synthesis

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, have become indispensable in the field of organic synthesis. numberanalytics.com Their versatility stems from the unique properties of the silicon atom, which can be leveraged to influence the reactivity and stability of organic molecules. numberanalytics.com These compounds serve various functions, acting as reagents, intermediates, and protective groups in a wide array of chemical transformations. numberanalytics.com

The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. numberanalytics.comsbfchem.com This breakthrough laid the groundwork for future explorations into this novel class of molecules. sbfchem.com Over the subsequent decades, particularly from 1904 to 1937, scientists successfully synthesized numerous simple organosilicon compounds, including cyclic and linear polysiloxanes. sbfchem.com A pivotal moment came in the early 20th century with the extensive research conducted by Frederic S. Kipping, who utilized Grignard reagents to prepare various alkyl and aryl silanes. wikipedia.org His work significantly advanced the field and he is credited with coining the term "silicone." wikipedia.org The 1940s marked a shift towards recognizing the practical applications of polymeric organosilicon compounds, with researchers like J. F. Hyde, W. J. Patnode, E. G. Rochow, and K. A. Andrianov pioneering the development of silicone resins, coatings, and other materials. sbfchem.com

The utility of organosilicon compounds is rooted in the distinct characteristics of the silicon-carbon (Si-C) and silicon-oxygen (Si-O) bonds. The Si-C bond is notably longer (1.89 Å) and weaker than a typical carbon-carbon (C-C) bond (1.54 Å). wikipedia.org This bond is also polarized towards the more electronegative carbon atom. wikipedia.org While generally stable, the Si-C bond's reactivity can be harnessed in specific reactions. wikipedia.org

Conversely, the Si-O bond is exceptionally strong and stable, with a bond energy of approximately 452 kJ/mol. wikipedia.orgfiveable.me This high bond energy contributes to the thermal stability of silicones and their resistance to oxidation and UV light. nissili.co.jpxometry.com The significant difference in electronegativity between silicon (1.90) and oxygen (3.44) results in a highly polar bond. wikipedia.org This polarity and strength are fundamental to the use of silyl (B83357) groups in protecting alcohols during chemical synthesis. fiveable.me

Bond TypeBond Length (Å)Bond Energy (kJ/mol)Polarity
Si-C1.87-Polarized towards Carbon
C-C1.54~348Nonpolar
Si-O1.66452Highly Polar
C-O1.43~360Polar

Data sourced from multiple scientific references. wikipedia.orgwikipedia.orgfiveable.mebaranlab.org

The Position of (Trimethylsilyl)methanol within the Class of Silylated Alcohols

This compound, with the chemical formula C₄H₁₂OSi, is a silylated alcohol that combines a trimethylsilyl (B98337) group with a methanol (B129727) moiety. ontosight.ai This structure imparts a unique set of properties that make it a valuable reagent in various chemical applications. ontosight.ai

The structure of this compound features a central silicon atom bonded to three methyl groups and a hydroxymethyl group. cymitquimica.com This arrangement results in a molecule with both hydrophobic (from the trimethylsilyl group) and hydrophilic (from the hydroxyl group) characteristics. cymitquimica.com It is a colorless liquid with a boiling point of 120-122°C and is fully miscible in water. chembk.com

PropertyValue
Chemical FormulaC₄H₁₂OSi
Molar Mass104.22 g/mol
AppearanceColorless liquid
Boiling Point120-122°C
Water SolubilityFully miscible
Density0.826 g/mL at 25°C

Data sourced from chemical databases. chembk.com

This compound is distinct from silyl-protected alcohols, which are more commonly referred to as silyl ethers. In a silyl ether, the silyl group is bonded to the oxygen atom of the alcohol, effectively "protecting" the hydroxyl group from unwanted reactions. wikipedia.orgopenochem.org The formation of a silyl ether involves the reaction of an alcohol with a silyl halide, such as trimethylsilyl chloride (TMSCl), in the presence of a base. openochem.org

In contrast, this compound is an alcohol itself, with the trimethylsilyl group directly attached to the carbon atom of the methanol unit. ontosight.ai This fundamental structural difference means that this compound can participate in reactions typical of alcohols, such as nucleophilic substitutions and dehydration, while also exhibiting the unique reactivity conferred by the trimethylsilyl group. cymitquimica.com For instance, it can be used as a nucleophile in certain reactions. cymitquimica.com

The trimethylsilyl group in this compound enhances the compound's hydrophobic character and can stabilize reactive intermediates. cymitquimica.com Silyl ethers, on the other hand, are primarily used to temporarily mask the reactivity of an alcohol's hydroxyl group. openochem.org The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom; bulkier groups generally provide more robust protection. wikipedia.org

Research Trajectories and Future Outlook for this compound

Current research involving this compound is exploring its utility in a variety of synthetic applications. It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of certain pharmaceutical compounds. ontosight.ai Its unique properties are also being investigated in the field of materials science for the development of new materials or the modification of existing ones. ontosight.airesearchgate.net For example, trimethylsilyl groups have been grafted onto aluminosilicates to create hybrid acid catalysts with enhanced surface hydrophobicity and catalytic performance in reactions like epoxide ring opening and alcohol dehydration. researchgate.net

The future of this compound research appears promising, with potential for its application in a wider range of chemical transformations. Its ability to act as both a nucleophile and a source of the trimethylsilylmethyl group opens up possibilities for novel synthetic strategies. cymitquimica.comunivie.ac.at Further exploration of its reactivity and the development of new catalytic systems involving this compound are expected to expand its role in both academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12OSi B1207269 (Trimethylsilyl)methanol CAS No. 3219-63-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethylsilylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H12OSi/c1-6(2,3)4-5/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKNBDOVPOZPLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062912
Record name (Trimethylsilyl)methanol
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Molecular Weight

104.22 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3219-63-4
Record name 1-(Trimethylsilyl)methanol
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Record name (Trimethylsilyl)methanol
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Record name (Trimethylsilyl)methanol
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Record name Methanol, 1-(trimethylsilyl)-
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Record name (Trimethylsilyl)methanol
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Record name (trimethylsilyl)methanol
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Record name HYDROXYMETHYLTRIMETHYLSILANE
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Synthetic Methodologies for Trimethylsilyl Methanol and Its Derivatives

Established Synthetic Pathways to (Trimethylsilyl)methanol

The synthesis of this compound has been approached through several conventional methods in organic chemistry. Two of the most prominent established pathways include the Grignard reaction and the reduction of silyl-containing carbonyl compounds.

The Grignard reaction approach typically involves the reaction of a (trimethylsilyl)methyl Grignard reagent, such as (trimethylsilyl)methylmagnesium chloride, with formaldehyde. digimat.inchemie-brunschwig.chgelest.comsciencemadness.org This method provides a direct route to forming the carbon-carbon bond necessary to construct the this compound backbone. The Grignard reagent is prepared from (chloromethyl)trimethylsilane and magnesium turnings in an ether solvent. nih.gov

Another established method is the reduction of a suitable trimethylsilyl-containing carbonyl compound. For instance, the reduction of an acylsilane can yield the desired alcohol. rsc.org While less direct than the Grignard approach, this method can be effective depending on the availability of the starting carbonyl compound. The reduction can be achieved using various reducing agents common in organic synthesis.

A comparison of these established methods is presented in Table 1.

Method Starting Materials Reagents Typical Solvents General Yields Reference
Grignard Reaction(Chloromethyl)trimethylsilane, FormaldehydeMagnesiumDiethyl ether, THFModerate to High nih.govgoogle.com
Reduction of CarbonylTrimethylsilyl-containing carbonylMetal hydrides (e.g., LiAlH4, NaBH4)Diethyl ether, THFVariable gelest.com

Novel Approaches and Advancements in this compound Synthesis

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for preparing this compound and its precursors, with a focus on stereoselectivity and green chemistry principles.

Stereoselective Synthesis of Enantiopure this compound Precursors

The demand for enantiomerically pure compounds in various fields has driven the development of stereoselective syntheses of chiral silanes. nih.govrsc.orgorganic-chemistry.orgacs.org These methods are crucial for accessing enantiopure this compound. One notable approach involves the copper-catalyzed 1,4-selective addition of silicon nucleophiles to enyne-type α,β,γ,δ-unsaturated acceptors, which allows for the synthesis of α-chiral propargylic silanes with excellent enantiomeric excesses. organic-chemistry.orgacs.org While not a direct synthesis of this compound, this method provides access to chiral precursors that can be further elaborated.

Another significant advancement is the enantioselective synthesis of chiral acylsilanes through copper/HZNU-Phos-catalyzed asymmetric conjugate addition of diethylzinc (B1219324) to α,β-unsaturated acylsilanes, achieving up to 85% enantiomeric excess (ee). rsc.org These chiral acylsilanes can then be stereoselectively reduced to the corresponding chiral alcohols.

Green Chemistry Approaches to this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds to reduce environmental impact. mdpi.comsci-hub.sersc.orgacs.org One promising green approach is the use of biocatalysis. For example, the asymmetric reduction of 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been successfully achieved using immobilized Candida parapsilosis cells, yielding the corresponding (S)-alcohol with excellent enantioselectivity (>99% ee). nih.govresearchgate.net This biocatalytic method, often carried out in aqueous-based biphasic systems, offers a more environmentally benign alternative to traditional chemical reductions. nih.govresearchgate.netencyclopedia.pubucl.ac.ukrsc.org

Furthermore, the development of solvent-free or flow-chemistry-based syntheses contributes to greener processes. sci-hub.seacs.org For instance, an atom-economic flow approach for the functionalization of hydrosilanes using catalytic potassium tert-butoxide has been reported, allowing for rapid reactions under mild conditions. sci-hub.se Such methodologies have the potential to be adapted for the large-scale, sustainable production of this compound.

Preparation of Key this compound Derivatives

This compound serves as a versatile building block for the synthesis of various derivatives, most notably silyl (B83357) ethers and silyl esters. ontosight.ai The trimethylsilyl (B98337) group in these compounds can influence their reactivity and physical properties. wikipedia.org

Synthesis of Silyl Ethers

Silyl ethers of this compound can be prepared through the reaction of the alcohol with a suitable silylating agent. A common method involves the reaction of this compound with a trialkylsilyl chloride, such as trimethylsilyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl. psu.eduorganic-chemistry.orgwikipedia.org

An alternative approach is the reaction with hexamethyldisilazane (B44280) (HMDS), often catalyzed by an acid or a neutral catalyst like iodine, which produces ammonia (B1221849) as the only byproduct. organic-chemistry.org

The reaction conditions for the synthesis of a representative silyl ether, (trimethylsilylmethoxy)trimethylsilane, are detailed in a 1948 publication, where trimethylsilylmethanol is reacted with trimethylchlorosilane in a chloroform-quinoline solution, yielding the product in 84% yield. acs.org

A summary of general methods for silyl ether synthesis is provided in Table 2.

Silylating Agent Catalyst/Base Solvent Byproduct Reference
Trimethylsilyl chlorideTriethylamine, Pyridine, ImidazoleDichloromethane, DMFAmine hydrochloride psu.eduwikipedia.org
Hexamethyldisilazane (HMDS)Iodine, Acid catalystDichloromethaneAmmonia organic-chemistry.org
Trimethylsilyl triflate2,6-LutidineDichloromethaneLutidinium triflate orgsyn.org

Synthesis of Silyl Esters

Silyl esters derived from this compound can be synthesized by reacting the alcohol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640). orgsyn.orgtcichemicals.com The reaction with an acyl chloride is typically carried out in the presence of a base to scavenge the HCl produced. nih.gov

When using a carboxylic anhydride, the reaction may be slower and can be catalyzed by a Lewis acid or a Brønsted acid. tcichemicals.comgoogle.com For instance, the direct conversion of silyl ethers to acetates can be achieved using acetic anhydride with catalysts like bismuth(III) salts. gelest.com While this is a conversion of a silyl ether, the principle applies to the esterification of the alcohol.

The synthesis of silyl esters can also be achieved from the corresponding carboxylic acid using a silylating agent in a one-pot procedure. google.comthieme-connect.comcore.ac.ukthieme-connect.de

Table 3 outlines general conditions for the synthesis of esters from alcohols.

Acylating Agent Catalyst/Base Solvent General Conditions Reference
Acyl ChloridePyridine, TriethylamineDichloromethane, THFRoom temperature nih.gov
Carboxylic AnhydrideLewis Acid (e.g., Sn(OTf)2), DMAPDichloromethane, AcetonitrileRoom temperature to reflux tcichemicals.comgoogle.com
Carboxylic AcidDicyclohexylcarbodiimide (DCC), DMAPDichloromethaneRoom temperature lookchem.com

Formation of Carbonyl Homologation Reagents

The functionalization of this compound provides access to a variety of valuable reagents for organic synthesis. Among these, reagents designed for carbonyl homologation—the process of extending a carbonyl compound's carbon skeleton by one or more carbons—are of significant utility. These reagents are typically derived from this compound through multi-step synthetic sequences. The primary strategies involve the conversion of the hydroxyl group into a more reactive leaving group or its transformation into a functional group that can be further elaborated to generate a nucleophilic carbon center adjacent to the trimethylsilyl group. This section details the synthetic methodologies for preparing key carbonyl homologation reagents from this compound.

One of the most prominent classes of carbonyl homologation reagents derived from this compound are its corresponding diazoalkane and lithiated derivatives. These compounds leverage the stabilizing effect of the silicon atom and offer a safer alternative to their non-silylated, often explosive, counterparts.

A key reagent in this category is (trimethylsilyl)diazomethane. Although not directly synthesized in one step from this compound, its precursors are. The synthesis of (trimethylsilyl)diazomethane often starts from chloromethyltrimethylsilane (B1583789), which itself can be prepared from this compound. The conversion of this compound to chloromethyltrimethylsilane is a crucial first step. This can be achieved using standard chlorinating agents. Once chloromethyltrimethylsilane is obtained, it can be converted to the corresponding Grignard reagent, which is then reacted with a source of the diazo group.

Another important homologation reagent is (methoxy(trimethylsilyl)methyl)lithium. acs.org This reagent provides a direct method for the homologation of carbonyl compounds. Its synthesis starts with the methylation of this compound to produce methoxy(trimethylsilyl)methane. This ether is then deprotonated using a strong base, such as n-butyllithium, to generate the nucleophilic lithium carbanion, (methoxy(trimethylsilyl)methyl)lithium. acs.org This reagent reacts with aldehydes and ketones to form a β-hydroxy ether, which can then be converted to the homologated carbonyl compound.

The following table summarizes the formation of these key carbonyl homologation reagents:

Starting MaterialReagent(s)Product (Homologation Reagent)
This compound1. Chlorinating Agent2. Mg3. Diazo-transfer reagent(Trimethylsilyl)diazomethane
This compound1. NaH, CH₃I2. n-BuLi(Methoxy(trimethylsilyl)methyl)lithium

The synthesis of these reagents highlights the versatility of this compound as a precursor in the preparation of powerful synthetic tools. The presence of the trimethylsilyl group not only imparts stability to the resulting reagents but also influences their reactivity and selectivity in subsequent carbonyl homologation reactions. researchgate.net For instance, the steric bulk of the trimethylsilyl group in (trimethylsilyl)diazomethane promotes regioselective methylene (B1212753) insertion in reactions with ketones. researchgate.net

Reaction Mechanisms and Mechanistic Investigations Involving Trimethylsilyl Methanol

Nucleophilic Reactivity of the Hydroxyl Group in (Trimethylsilyl)methanol

The hydroxyl (-OH) group in this compound is a primary alcohol, rendering it nucleophilic and acidic. openochem.org This reactivity is frequently exploited in organic synthesis, particularly for the formation of protective ethers.

The hydroxyl group of alcohols readily reacts with electrophilic silylating agents, such as chlorotrialkylsilanes (R'₃SiCl), to form silyl (B83357) ethers. researchgate.netfiveable.me In this reaction, the oxygen atom of the this compound's hydroxyl group acts as a nucleophile, attacking the electrophilic silicon atom of the chlorotrialkylsilane. fiveable.me This process, known as silylation, effectively masks the reactivity of the hydroxyl group. fiveable.mewikipedia.org The reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion. openochem.orgfiveable.me The resulting product is a diether containing two silicon atoms, specifically a trialkylsilyloxymethyl(trimethyl)silane.

Table 1: Common Reagents for Silylation of Alcohols

Silylating Agent Common Abbreviation Base
Trimethylsilyl (B98337) chloride TMSCl Pyridine, Triethylamine
Triethylsilyl chloride TESCl Pyridine, Triethylamine
tert-Butyldimethylsilyl chloride TBDMSCl Imidazole

This table illustrates common chlorotrialkylsilane reagents and the bases typically used to facilitate the protection of alcohols as silyl ethers. openochem.orgfiveable.me

The reaction between the hydroxyl group and a chlorotrialkylsilane proceeds via a bimolecular nucleophilic substitution (SN2) type mechanism at the silicon center. researchgate.net However, SN2 reactions at silicon (SN2@Si) exhibit notable differences from the archetypal SN2 reaction at a carbon center (SN2@C). nih.gov

It is well-established that SN2@C reactions proceed through a double-well potential energy surface (PES) with a central reaction barrier. nih.govnih.gov In contrast, the corresponding SN2@Si reaction often proceeds through a single-well PES, lacking a central barrier and instead featuring a stable pentacoordinate intermediate transition complex. researchgate.netnih.gov This difference arises from two primary factors: the larger size of the silicon atom reduces steric congestion, and the nucleophile-substrate interaction is more favorable for silicon. nih.gov

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the silicon atom, leading to a pentacoordinate transition state or intermediate. wikipedia.org The leaving group, typically chloride, is then expelled. The geometry of this process is analogous to the SN2 reaction at carbon, involving backside attack. wikipedia.org However, the stability of the pentacoordinate silicon species significantly influences the reaction's energy profile. By increasing the steric bulk of the substituents on the silicon atom, the SN2@Si mechanism can be shifted from a single-well PES to a triple-well or even a double-well PES, more closely resembling the profile of an SN2@C reaction. nih.govnih.gov

Table 2: Comparison of SN2 Reactions at Carbon vs. Silicon Centers

Feature SN2 at Carbon (SN2@C) SN2 at Silicon (SN2@Si)
Central Atom Size Smaller Larger
Steric Hindrance More significant Less significant
Potential Energy Surface (PES) Typically double-well with a central barrier nih.gov Often single-well with a stable intermediate researchgate.netnih.gov

| Intermediate/Transition State | Pentacoordinate transition state wikipedia.org | Stable pentacoordinate intermediate possible researchgate.net |

Electrophilic Reactivity of the Trimethylsilyl Group

The trimethylsilyl (TMS) group consists of a central silicon atom bonded to three methyl groups and the rest of the molecule. wikipedia.org The electrophilic character of this group is centered on the silicon atom. This electrophilicity is due to the difference in electronegativity between silicon and the atoms it is commonly bonded to (such as oxygen, nitrogen, or halogens in silylating agents) and the ability of silicon to expand its coordination sphere. While the Si-C bond in this compound is strong and not typically susceptible to cleavage, the electrophilic nature of the silicon atom is the cornerstone of its reactivity in other contexts, such as the SN2@Si reaction described above, where it is attacked by nucleophiles.

Rearrangement Reactions

α-Silyl alcohols and their derivatives can undergo intramolecular rearrangements involving the migration of a silyl group. The most prominent of these is the Brook rearrangement.

The Brook rearrangement describes the intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgalfa-chemistry.com This process is typically initiated by the deprotonation of a hydroxyl group to form an alkoxide, which then attacks the silicon atom. wikipedia.orgalfa-chemistry.com While the wikipedia.orggelest.com-Brook rearrangement is the most common, longer-range [1,n] migrations are also possible.

A wikipedia.orgnih.gov-anionic rearrangement of a silyl group from carbon to oxygen has been reported. gelest.com For instance, treatment of 5,5,5-tris(trimethylsilyl)pentanol with sodium methoxide (B1231860) in methanol (B129727) results in the migration of a trimethylsilyl group from the carbon at position 5 to the oxygen at position 1, forming the corresponding silyl ether. gelest.com The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. wikipedia.org The reverse reaction, known as the retro-Brook rearrangement, involves the migration of a silyl group from oxygen to a carbanion and is also a known process. ucla.edu

Mechanistic studies of the Brook rearrangement have revealed important stereochemical outcomes. The rearrangement is an intramolecular process that proceeds through a hypervalent, pentacoordinate silicon intermediate or transition state. ucla.edu Crucially, the migration occurs with retention of configuration at the silicon center. wikipedia.orgnih.govucla.edu If the carbon atom from which the silyl group migrates is a stereocenter, the reaction proceeds with inversion of configuration at that carbon. wikipedia.orgucla.edu This stereospecificity is a key feature of the rearrangement and has significant implications for asymmetric synthesis.

Table 3: Stereochemical Outcome of the Brook Rearrangement

Center Stereochemical Result
Migrating Silicon Center Retention of Configuration wikipedia.orgnih.gov

Analogous Rearrangements in Related Organosilicon Systems

The migration of a silyl group from a carbon atom to an oxygen atom, a key reaction pathway for α-silyl alcohols like this compound, is not an isolated phenomenon. It is representative of a broader class of transformations within organosilicon chemistry known as the Brook rearrangement. alfa-chemistry.comchemeurope.comwikipedia.org This rearrangement, first reported by Canadian chemist Adrian Gibbs Brook, generally involves the base-catalyzed intramolecular migration of an organosilyl group from carbon to a hydroxyl oxygen. chemeurope.comwikipedia.org The thermodynamic driving force for this reaction is the formation of the highly stable silicon-oxygen bond, which is significantly stronger than the silicon-carbon bond. chemeurope.com

The scope of Brook-type rearrangements extends beyond simple silylcarbinols and can be observed in a variety of related organosilicon systems. These migrations can be promoted thermally, photochemically, or, most commonly, under basic conditions. wikipedia.org

Key Examples of Analogous Rearrangements:

Acylsilanes: These compounds undergo a Brook rearrangement following nucleophilic attack at the carbonyl carbon. This generates an oxyanion beta to the silicon atom, which then initiates the silyl migration from carbon to oxygen. wikipedia.org This sequence is also observed in the base-catalyzed hydrolysis of acylsilanes, which proceeds through a Brook rearrangement to yield a silanol (B1196071) and an aldehyde. wikipedia.org

Silylcarbinols: The classic example involves the treatment of silylcarbinols with a base (e.g., organolithium reagents, amines, sodium hydroxide) to generate an alkoxide. alfa-chemistry.comchemeurope.com This alkoxide then intramolecularly attacks the silicon atom, leading to the formation of a cyclic, three-membered transition state. chemeurope.com Cleavage of the Si-C bond results in a carbanion, which is subsequently protonated by the solvent or another proton source to give the final silyl ether product. chemeurope.com The rate of this rearrangement is influenced by the stability of the resulting carbanion; electron-withdrawing groups on the carbon facilitate the reaction. gelest.com

α,β-Dihydroxysilanes: Treatment of these compounds with a base like potassium hydride (KH) can induce a Brook rearrangement, leading to the stereoselective formation of siloxyalkenes. gelest.com

Allylic Silanes: While mechanistically distinct, thermal 1,3-sigmatropic silyl migrations from carbon to carbon in allylic silanes represent another important class of rearrangements in organosilicon chemistry. nih.gov

The stereochemistry of the Brook rearrangement has been studied, revealing retention of configuration at a chiral silicon center and inversion of configuration at a chiral carbon center under certain conditions. chemeurope.comgelest.com These analogous rearrangements highlight a fundamental reactivity pattern in organosilicon chemistry, driven by the propensity to form the strong Si-O bond.

Table 1. Comparison of Brook-Type Rearrangements in Different Organosilicon Systems
SystemInitiating StepKey IntermediateDriving ForceProduct
α-SilylcarbinolsBase-catalyzed deprotonation of hydroxyl groupAlkoxide anion attacks silicon intramolecularlyFormation of strong Si-O bondSilyl ether
AcylsilanesNucleophilic attack on carbonyl carbonβ-Oxyanion attacks silicon intramolecularlyFormation of strong Si-O bondSilyl enol ether derivative
α,β-DihydroxysilanesBase-catalyzed deprotonationAlkoxide attacks silicon, followed by eliminationFormation of strong Si-O bondSiloxyalkene

Role in Redox Reactions

This compound and related species can participate in redox reactions, often acting as a source of protons or influencing the stability of intermediates. A notable example involves its role as a solvent and proton source in the reduction of highly substituted organosilyl halides.

Reduction of Tris(trimethylsilyl)methyl Iodide in Methanol

Tris(trimethylsilyl)methyl iodide has been observed to undergo a rapid reduction to tris(trimethylsilyl)methane (B92476) when dissolved in methanol. rsc.org This reaction is particularly efficient in the presence of reagents like sodium methoxide or silver trifluoromethanesulfonate (B1224126). rsc.org

(Me₃Si)₃CI + 2e⁻ + H⁺ → (Me₃Si)₃CH + I⁻

In this context, methanol is not merely an inert solvent but an active participant in the reaction, providing the necessary proton to complete the reduction process. This reactivity is significant as tris(trimethylsilyl)silane, a related compound, is known as a non-toxic alternative to tributyltin hydride in radical-mediated reduction reactions. organic-chemistry.org The reduction of the iodide in methanol demonstrates a different pathway to obtain the corresponding saturated silylmethane.

Computational Chemistry Studies on Reaction Pathways

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of organosilicon compounds, including those involving this compound. iitb.ac.in Theoretical methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of reaction pathways, the characterization of transient species like transition states, and the calculation of reaction energetics that are often difficult to determine experimentally. iitb.ac.in

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) has been successfully applied to study the reactivity of silylmethanol and related systems. researchgate.net For instance, DFT calculations using the B3LYP hybrid functional with the 6-311++G(d,p) basis set have been employed to investigate two potential rearrangement pathways of silylmethanol: the formation of methoxysilane (B1618054) and the formation of methylsilanol. researchgate.net

These studies computationally map out the potential energy surface for the rearrangements. The calculations help in identifying the structures of reactants, transition states, and products. researchgate.net Analysis of the electronic charge density, Laplacian density, and natural atomic charges provides deeper insights into the redistribution of electrons during the bond-forming and bond-breaking processes that characterize the rearrangement. researchgate.net DFT studies on the reactions of methanol with various radicals and on catalytic surfaces also provide a robust framework for understanding its fundamental chemical behavior, which can be extrapolated to its silyl-substituted analogue. nih.govup.pt

Modeling Transition States and Energy Minima

A critical aspect of computational studies is the accurate modeling of transition states (the highest energy point along a reaction coordinate) and energy minima (stable reactants, intermediates, and products). iitb.ac.inmit.edu For the rearrangement of silylmethanol, DFT calculations have successfully located and characterized the transition states for both the formation of methoxysilane and methylsilanol. researchgate.net

These studies revealed a penta-coordinated silicon atom in the transition state structure, featuring two three-membered rings. researchgate.net The identification of a single negative frequency in the vibrational analysis of the calculated transition state structure confirms it as a true first-order saddle point on the potential energy surface. researchgate.net By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. For silylmethanol, such profiles have shown that the formation of methylsilanol is more exothermic than the formation of methoxysilane. researchgate.net These computational models are crucial for predicting the feasibility and preferred pathways of chemical reactions. mit.edu

Table 2. Calculated Energetics for Silylmethanol Rearrangements (Illustrative)
Reaction PathwayTransition State FeatureRelative EnergeticsReference
Silylmethanol → MethoxysilanePenta-coordinated Si; two 3-membered ringsLess exothermic researchgate.net
Silylmethanol → MethylsilanolPenta-coordinated Si; two 3-membered ringsMore exothermic researchgate.net

Theoretical Insights into Alcohol Addition to Silenes

Theoretical studies have provided significant insights into the mechanism of alcohol addition to silenes (compounds containing a Si=C double bond). This reaction is relevant as it represents the interaction of the alcohol functional group, present in this compound, with an unsaturated silicon center. Computational studies, often at the B3LYP/6-31G(d) and MP2/6-31G(d) levels of theory, have been conducted on the addition of methanol to various silenes. acs.orgnih.gov

These studies have revealed a mechanism that is more complex than a simple direct addition. Key findings include:

Formation of Complexes: The reaction is preceded by the formation of a hydrogen-bonded complex between the silene and the alcohol. acs.orgnih.gov

Role of Alcohol Dimers: The reaction barrier is significantly lower for the addition of an alcohol dimer, (CH₃OH)₂, compared to a monomeric alcohol molecule. acs.orgnih.gov This suggests a mechanism where one alcohol molecule acts as a nucleophile while the other acts as a proton shuttle, facilitating the addition across the Si=C bond. acs.org

These theoretical investigations have successfully explained experimental observations, such as the much slower reaction rate of electronically stabilized silenes with methanol compared to other silenes. acs.orgnih.gov The computational results are in excellent agreement with kinetic data, validating the proposed mechanism involving alcohol dimers. nih.gov

Applications of Trimethylsilyl Methanol in Advanced Organic Synthesis

As a Hydroxymethylation Agent

(Trimethylsilyl)methanol serves as a valuable nucleophilic hydroxymethylation agent in organic synthesis. chemicalbook.comwikipedia.org The hydroxymethyl group (-CH₂OH) is a fundamental building block in many complex organic molecules. The introduction of this functional group can be achieved through various methods, and the use of this compound offers a distinct approach. In this role, the deprotonated form of this compound acts as a hydroxymethyl anion equivalent, which can then react with various electrophiles.

One of the key advantages of using silylmethyl Grignard reagents, derived from compounds like this compound, is their application in the hydroxymethylation of ketones. wikipedia.org The general two-step process involves the initial reaction of the silylmethyl Grignard reagent with a ketone, followed by an oxidative workup to yield the diol product. wikipedia.org This method provides a reliable route to introduce a hydroxymethyl group adjacent to a tertiary alcohol.

R₂C=O + ClMgCH₂SiR'₃ → R₂C(OMgCl)CH₂SiR'₃

R₂C(OMgCl)CH₂SiR'₃ + H₂O + H₂O₂ → R₂C(OH)CH₂OH + "HOSiR'₃" wikipedia.org

In the Preparation and Protection of Alcohols

The protection and deprotection of alcohol functional groups are critical steps in multi-step organic synthesis to prevent unwanted side reactions. masterorganicchemistry.comhighfine.com Silyl (B83357) ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under various reaction conditions, and facile removal under specific conditions. masterorganicchemistry.comlibretexts.orgwikipedia.org

The hydroxyl group of an alcohol can be converted into a trimethylsilyl (B98337) (TMS) ether by reacting the alcohol with a trimethylsilylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. libretexts.orgfiveable.mewikipedia.org The base, often an amine like triethylamine (B128534) or imidazole, serves to neutralize the hydrochloric acid generated during the reaction. wikipedia.orglibretexts.org

The general reaction for the formation of a trimethylsilyl ether is: R-OH + (CH₃)₃SiCl + Base → R-O-Si(CH₃)₃ + Base·HCl libretexts.org

Trimethylsilyl ethers are particularly useful because they are stable to a wide range of non-acidic reagents, including strong bases, organometallic reagents like Grignard reagents, and many oxidizing and reducing agents. masterorganicchemistry.comlibretexts.org The trimethylsilyl group is relatively small, which minimizes steric hindrance around the protected alcohol. openochem.org

Silylating Agent Base Typical Solvent Reference
Trimethylsilyl chloride (TMSCl)Imidazole, TriethylamineDichloromethane, DMF wikipedia.orglibretexts.org
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)Pyridine (B92270), 2,6-LutidineDichloromethane wikipedia.org
N-(Trimethylsilyl)imidazole (TMSIM)-Various researchgate.net

This table presents common reagents and conditions for the formation of trimethylsilyl ethers.

The removal of silyl ether protecting groups, known as desilylation or deprotection, is a crucial step to regenerate the alcohol functionality. gelest.com The ease of removal of different silyl ethers varies, allowing for chemoselective deprotection in molecules with multiple protected hydroxyl groups. masterorganicchemistry.comrsc.org The stability of common silyl ethers towards acid-catalyzed hydrolysis generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS. highfine.com

Trimethylsilyl (TMS) ethers are the most labile of the common silyl ethers and are readily cleaved under mild acidic conditions, such as treatment with aqueous acid. highfine.comlibretexts.orggelest.com They can also be removed using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluorine bond. libretexts.orggelest.com

Various reagents have been developed for the chemoselective deprotection of silyl ethers. For instance, catalytic amounts of trimethylsilyl bromide (TMSBr) in methanol (B129727) can efficiently and chemoselectively cleave alkyl silyl ethers like TBS, TIPS, and TBDPS in the presence of more stable aryl silyl ethers. rsc.orgrsc.org Formic acid in methanol has been shown to selectively deprotect triethylsilyl (TES) ethers in the presence of tert-butyldimethylsilyl (TBDMS) groups. nih.govnih.gov

Deprotection Reagent Selectivity/Conditions Reference
Aqueous Acid (e.g., HCl, Acetic Acid)Cleaves TMS ethers readily. libretexts.orggelest.com
Tetrabutylammonium Fluoride (TBAF)General reagent for most silyl ethers. libretexts.orggelest.com
Trimethylsilyl Bromide (TMSBr) in MethanolChemoselectively cleaves alkyl silyl ethers in the presence of aryl silyl ethers. rsc.orgrsc.org
Formic Acid in MethanolSelectively deprotects TES ethers in the presence of TBDMS ethers. nih.govnih.gov
Hafnium(IV) triflate (Hf(OTf)₄)Highly potent for desilylation, allowing for regioselective deprotection. organic-chemistry.org
Sodium tetrachloroaurate(III) dihydrateEnables selective deprotection of aliphatic TBS ethers in the presence of aromatic TBS ethers. organic-chemistry.org

This table summarizes various reagents and their applications in the chemoselective deprotection of silyl ethers.

As a Nucleophile in Stereoselective Transformations

The application of this compound extends to stereoselective synthesis, where it can act as a nucleophile to influence the stereochemical outcome of a reaction.

This compound has been successfully employed as a nucleophile in the enzymatic resolution of racemic mixtures. Specifically, it has been used in the lipase-catalyzed enantioselective esterification of naproxen (B1676952), a non-steroidal anti-inflammatory drug. chemicalbook.comnih.govnih.gov In this process, a lipase (B570770) enzyme selectively catalyzes the esterification of one enantiomer of racemic naproxen with this compound, allowing for the separation of the two enantiomers.

Studies have shown that alcohols containing a trimethylsilyl group, such as this compound, are highly reactive and contribute to the enantioselectivity of the lipase from Candida cylindracea towards the S-isomer of naproxen. nih.gov The choice of solvent also plays a crucial role in optimizing the yield and enantioselectivity of the esterification reaction. nih.gov

Enzyme Substrate Nucleophile Key Finding Reference
Candida cylindracea lipaseRacemic NaproxenThis compoundHigh reactivity and enantioselectivity for the S-isomer. nih.gov
LipasesRacemic NaproxenThis compoundSolvent selection significantly enhances the yield of the desired S-ester. nih.gov

This table highlights the use of this compound in the enzymatic resolution of racemic naproxen.

Research into the solvolysis of 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol has provided insights into the stereochemistry of solvent capture of β-trimethylsilyl carbocations. nih.govacs.org In these reactions, methanol, the parent alcohol of this compound, acts as the nucleophilic solvent that traps the carbocation intermediates.

The studies revealed that the reaction proceeds with complete retention of configuration of the resulting methyl ether product relative to the starting trifluoroacetate. nih.govacs.org This stereochemical outcome is attributed to the involvement of two distinct β-trimethylsilyl carbocation intermediates that are formed with the participation of the trimethylsilyl group from the backside. nih.govacs.org These two cationic intermediates have a significant energy barrier to interconversion, and methanol is proposed to capture each of these cations from different sides, leading to the formation of isomeric methyl ether products with retention of stereochemistry. nih.govacs.org

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article on the applications of "this compound" according to the provided outline. The specified applications—use as a precursor to N-nitrosocarbamate anions, in the synthesis of substituted isoindolequinones, and in 1,3-dipolar cycloadditions for pyrazoline synthesis—are not documented for the compound this compound, (CH3)3SiCH2OH.

The research points to different chemical species being involved in these transformations:

Synthesis of Substituted Isoindolequinones: Published methods describe the use of a different silyl compound, 2,3-bis[2-(trimethylsilyl)ethynyl]-5,6-dimethylhydroquinone, in methanol (CH3OH) as a solvent. This reaction does not utilize this compound. nih.govacs.org

1,3-Dipolar Cycloadditions for Pyrazoline Synthesis: This reaction is well-documented using trimethylsilyldiazomethane (B103560) ((CH3)3SiCHN2) as the 1,3-dipole. This is a distinct reagent from this compound. nih.gov

Precursors to N-Nitrosocarbamate Anions: No literature was found that connects this compound to the synthesis of secondary N-nitrosocarbamate anions.

Generating content for these sections as requested would involve presenting scientifically inaccurate information, as the role of this compound in these specific, complex synthetic routes is not supported by verifiable research. Therefore, to ensure scientific accuracy, the article cannot be written.

Spectroscopic and Analytical Characterization Techniques for Trimethylsilyl Methanol and Its Intermediates

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of (trimethylsilyl)methanol. High-resolution techniques are particularly valuable for confirming its chemical formula and for analyzing trace-level intermediates in complex mixtures.

Nanoparticle-Assisted Laser Desorption/Ionization Mass Spectrometry (NALDI-MS) is an evolution of MALDI-MS that is exceptionally well-suited for the analysis of small molecules like this compound. This technique utilizes nanoparticles as the matrix for absorbing laser energy, which circumvents the issue of matrix-related background signals in the low-mass region that can obscure analyte peaks in conventional MALDI. nih.govmdpi.com The nanoparticles, which can consist of metal oxides or carbon-based materials, provide a large surface area for sample deposition and efficient energy transfer, leading to soft ionization and reduced fragmentation. mdpi.comresearchgate.net This results in clean mass spectra dominated by the molecular ion, simplifying interpretation. For a low molecular weight compound such as this compound, NALDI-MS offers enhanced sensitivity and minimal background interference compared to traditional methods. nih.gov

Table 1: Comparison of NALDI-MS and MALDI-MS for Small Molecule Analysis

FeatureNALDI-MSMALDI-MS
Matrix Type Nanoparticles (e.g., metal oxides, carbon)Organic acid crystals
Background Interference Minimal in the low-mass range nih.govSignificant interference from matrix ions nih.gov
Analyte Mass Range Ideal for low molecular weight compounds nih.govPrimarily used for macromolecules (proteins, polymers)
Sample Preparation Simpler, no crystal formation required nih.govRequires co-crystallization of analyte and matrix
Spatial Resolution (Imaging) Higher, due to smaller particle size elsevierpure.comLimited by matrix crystal size elsevierpure.com

Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) stands out for its unparalleled mass accuracy and resolving power. wikipedia.orgyale.edu This technique determines the mass-to-charge ratio of an ion by measuring its cyclotron frequency in a strong, stable magnetic field. yale.eduyoutube.com The ions are trapped within a Penning trap, and their coherent orbital motion induces a detectable image current. wikipedia.orgyoutube.com A Fourier transform is then used to convert this time-domain signal into a frequency-domain signal, which is subsequently converted into a mass spectrum. youtube.com

For this compound (C₄H₁₂OSi, exact mass: 104.0657), FT-ICR-MS can provide a mass measurement with sub-parts-per-million (ppm) accuracy. yale.edu This extreme precision allows for the unambiguous determination of its elemental formula, distinguishing it from any other compounds with the same nominal mass. wikipedia.org This capability is crucial for confirming the identity of the compound and its intermediates in complex reaction mixtures. rsc.org

Table 2: Key Characteristics of FT-ICR-MS

CharacteristicDescriptionRelevance to this compound Analysis
Mass Accuracy Typically < 1 ppm youtube.comUnambiguous determination of the elemental formula C₄H₁₂OSi.
Resolving Power Extremely high (>1,000,000)Separation of isotopic peaks and resolution from interfering species.
Detection Method Non-destructive image current detection yale.eduAllows for further experiments (MSⁿ, ion-molecule reactions) on the trapped ions.
Instrumentation Requires a high-field superconducting magnet wikipedia.orgHigh initial and operational cost.

Triple Quadrupole Electrospray Tandem Mass Spectrometry is a powerful technique for both structural elucidation and quantification. In this setup, electrospray ionization (ESI) is used to generate gas-phase ions of this compound, typically as protonated molecules [M+H]⁺ or adducts with ions like ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. nih.gov

The instrument consists of three quadrupoles in series. The first quadrupole (Q1) acts as a mass filter to select the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound). mit.edu The second quadrupole (Q2) functions as a collision cell, where the selected ions are fragmented through collision-induced dissociation (CID) with an inert gas. mit.edu The third quadrupole (Q3) then scans or selects the resulting fragment ions (product ions). mit.edu The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, a major fragment would be the trimethylsilyl (B98337) cation [(CH₃)₃Si]⁺ at m/z 73, resulting from the loss of the hydroxymethyl group. nist.gov

Table 3: Predicted ESI-MS/MS Fragmentation for this compound

Precursor Ionm/z (Predicted)Collision-Induced Dissociation (CID)Product Ionm/z (Observed)
[C₄H₁₂OSi+H]⁺105.07Loss of H₂O[C₄H₁₁Si]⁺87.07
[C₄H₁₂OSi+H]⁺105.07Loss of CH₂O[C₃H₁₀Si]⁺74.06
[C₄H₁₂OSi]⁺˙ (from EI)104.07Loss of •CH₃[C₃H₉OSi]⁺89.04
[C₄H₁₂OSi]⁺˙ (from EI)104.07Loss of •CH₂OH[(CH₃)₃Si]⁺73.05

Note: Electron Ionization (EI) fragments from the NIST database nist.gov are included for comparison, as ESI fragmentation may yield different pathways.

Chromatographic Methods (GC and HPLC) for Analysis and Purification

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable for the analysis and purification of this compound and its intermediates. These methods offer high-resolution separation, enabling the quantification of the main component and the detection and identification of impurities.

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and structural elucidation of the analyte and any present impurities. researchgate.netijprajournal.com The choice of the GC column is critical for achieving optimal separation. For instance, a TraceGOLD™ TG-5MS column (30 m × 0.25 mm I.D. × 0.25 µm film) is often employed, utilizing helium as the carrier gas. thermofisher.com A typical temperature program might start at 50°C and ramp up to 320°C to ensure the elution of all components. thermofisher.com

HPLC is a versatile technique used for the separation, identification, and quantification of compounds. tijer.org For compounds like trimethylsilanol, a related organosilicon compound, reverse-phase HPLC methods can be employed. sielc.com A Newcrom R1 HPLC column, which has low silanol (B1196071) activity, can be effective. sielc.com The mobile phase often consists of a mixture of acetonitrile, water, and an acid such as phosphoric or formic acid for mass spectrometry compatibility. sielc.com

Technique Typical Application Stationary Phase Example Mobile Phase/Carrier Gas Example
Gas Chromatography (GC)Purity assessment, impurity profiling of volatile compounds.TraceGOLD™ TG-5MSHelium
High-Performance Liquid Chromatography (HPLC)Analysis and purification of less volatile or thermally labile compounds.Newcrom R1Acetonitrile/Water/Acid

Derivatization Techniques for GC Analysis

To enhance the volatility and thermal stability of certain analytes for GC analysis, derivatization is a crucial step. sigmaaldrich.com For alcohols like this compound, trimethylsilylation is a common derivatization technique. nih.gov This process involves reacting the hydroxyl group of the alcohol with a silylating agent to form a more volatile trimethylsilyl (TMS) ether. caltech.edu

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) or pyridine (B92270). sigmaaldrich.comcaltech.edu The reaction is typically carried out by heating the sample with the derivatizing agent in a sealed vial. caltech.edu For example, a sample can be heated with BSTFA and pyridine at 65°C for about 20 minutes to ensure the reaction goes to completion. caltech.edu

It is important to note that protic solvents like methanol (B129727) should not be present during derivatization as they will react with the silylating agent. caltech.edu The resulting TMS derivatives are often unstable and should be analyzed shortly after preparation. caltech.edu

Reagent Typical Catalyst Reaction Conditions Purpose
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Pyridine, Trimethylchlorosilane (TMCS)Heating (e.g., 65°C for 20 min)Increases volatility and thermal stability for GC analysis.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Not always requiredHeating (e.g., 37°C for 30 min)Commonly used for creating TMS derivatives of various metabolites. mdpi.com

Application in Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development and quality control, aimed at the detection, identification, and quantification of impurities in drug substances and products. ijprajournal.com Both GC and HPLC are extensively used for this purpose. tijer.org

The process involves separating the impurities from the main compound and then identifying them, often using mass spectrometry. researchgate.net For instance, GC coupled with high-resolution accurate mass spectrometry (HRAMS) can be a powerful tool for identifying unknown impurities in starting materials. thermofisher.com Chemical ionization can be used in conjunction with electron ionization to confirm the molecular ions of tentatively identified compounds. thermofisher.com

Regulatory bodies such as the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have strict guidelines regarding the reporting and control of impurities. thermofisher.com Chromatographic methods are essential for meeting these regulatory requirements by providing accurate and reliable data on the purity of this compound and its intermediates.

X-ray Diffraction Studies for Solid-State Structures

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. While this compound is a liquid at room temperature, XRD studies can be conducted on its solid-state form at low temperatures or on crystalline derivatives. scitation.org

Conclusion

Summary of Key Research Findings on (Trimethylsilyl)methanol

Key research has established this compound as a valuable precursor for the Peterson olefination, enabling the stereoselective synthesis of alkenes. Its role as a nucleophile and its utility in forming protecting groups, particularly the conceptual link to silyl (B83357) ethers, have also been well-documented. Spectroscopic and physical data have been thoroughly characterized, providing a solid foundation for its use in chemical research.

Future Directions and Unexplored Avenues in this compound Research

Future research is likely to focus on the development of new catalytic systems that utilize this compound and its derivatives for novel transformations. The exploration of its potential in asymmetric synthesis and its application in the synthesis of complex natural products and pharmaceuticals remain promising areas of investigation. Furthermore, expanding the scope of its use in materials science and polymer chemistry could open up new avenues for this versatile compound.

Broader Impact of this compound in Chemical Science

The impact of this compound extends beyond its direct applications. It has contributed to a deeper understanding of the reactivity of organosilicon compounds and has played a role in the development of important synthetic methodologies like the Peterson olefination. Its use as a building block and a precursor for protecting groups has facilitated the synthesis of a wide range of complex molecules, thereby advancing various fields of chemical science.

Q & A

Q. What are the most reliable synthetic routes for (trimethylsilyl)methanol, and how can purity be optimized during purification?

this compound is typically synthesized via silylation reactions, such as the reaction of methanol with chlorotrimethylsilane in the presence of a base (e.g., triethylamine). Key purification steps include fractional distillation under reduced pressure (bp ~71–73°C at 35 mmHg) and column chromatography using nonpolar solvents (e.g., petroleum ether/ethyl acetate gradients) to remove unreacted silane or byproducts . Purity can be verified via GC-MS or NMR, with careful attention to residual solvents like chloroform or methanol, which may co-elute .

Q. Why is this compound frequently used in derivatization for GC-MS analysis, and what methodological precautions are necessary?

this compound derivatives are highly volatile and thermally stable, making them ideal for GC-MS. Derivatization protocols often involve BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS as a catalyst. Critical steps include:

  • Drying samples thoroughly to prevent hydrolysis of silyl groups.
  • Using anhydrous pyridine or acetonitrile as reaction solvents to enhance derivatization efficiency .
  • Optimizing reaction time (30–60 min at 60–70°C) to avoid over-derivatization, which can generate unwanted byproducts .

Q. How does the stability of this compound impact experimental design in metabolomics or phytochemical studies?

The compound is moisture-sensitive and prone to hydrolysis, requiring storage under inert gas (e.g., argon) at –20°C. In polar solvents (e.g., methanol:water mixtures), degradation can occur within hours, necessitating immediate derivatization post-extraction . For long-term stability, nonpolar solvents like hexane are preferred .

Advanced Research Questions

Q. How can derivatization efficiency with this compound be quantitatively assessed, and what parameters influence variability in GC-MS data?

Efficiency is evaluated using internal standards (e.g., deuterated analogs) and calibration curves. Key variables include:

  • pH : Acidic or basic conditions accelerate hydrolysis; neutral pH (7.0–7.5) is optimal .
  • Temperature : Elevated temperatures (>70°C) risk thermal decomposition .
  • Catalyst concentration : Excess TMCS (>1%) may introduce chloride ions, interfering with MS detection . Data variability often arises from incomplete derivatization or matrix effects (e.g., salt content in biological samples), which can be mitigated via solid-phase extraction (SPE) .

Q. What analytical strategies resolve contradictions in metabolite identification when using this compound-derivatized samples?

Discrepancies in GC-MS spectra (e.g., unexpected peaks or shifts in retention times) are common due to:

  • Co-elution of isomers : Use tandem MS (GC-MS/MS) or high-resolution MS to differentiate .
  • Isotopic interference : Correct for 13C natural abundance using software tools like Metabolome Express .
  • Contaminants : Implement blank subtraction and validate with non-derivatized controls .

Q. How do solvent systems and storage conditions affect the reactivity of this compound in multi-step syntheses?

Reactivity is solvent-dependent:

SolventStability (25°C)Reactivity with Nucleophiles
Hexane>1 monthLow
Methanol<24 hoursHigh (rapid hydrolysis)
Acetonitrile~1 weekModerate
Storage under anhydrous conditions (e.g., molecular sieves) and avoidance of protic solvents are critical for preserving functionality in multi-step reactions .

Q. What are the implications of this compound’s isotopic signature (δ13C) in stable isotope-assisted metabolic flux analysis?

The trimethylsilyl group introduces exogenous 13C, requiring correction via mass balance equations:

   δ13C_corrected = [(nD × δD) – (nBSTFA × δBSTFA)] / nUD  

Where nDnD = carbon atoms in derivatized analyte, nBSTFAnBSTFA = carbons added from BSTFA, and δBSTFAδBSTFA = –29.7‰ (measured via headspace GC-C-IRMS) .

Q. How can this compound be utilized to study biological interactions, such as enzyme inhibition or membrane permeability?

Its lipophilic trimethylsilyl group enhances membrane permeability, making it useful for prodrug design. For example:

  • Enzyme assays : Monitor hydrolysis kinetics (e.g., esterases) via LC-MS to quantify parent compound vs. metabolites .
  • Cellular uptake : Compare permeability of silylated vs. non-silylated analogs using Caco-2 cell monolayers .

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(Trimethylsilyl)methanol

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